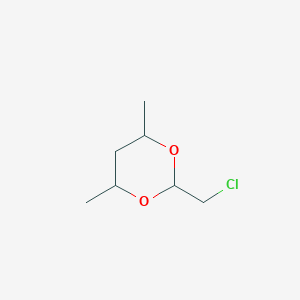
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane is a chemical compound used in scientific research for its unique properties. This compound is also known as CDMD and has a molecular formula of C8H15ClO2. CDMD is a colorless liquid that is soluble in organic solvents such as chloroform, ether, and benzene. It is commonly used in the synthesis of various compounds and has been studied for its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of CDMD is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. This property makes it useful in the synthesis of other compounds.
Efectos Bioquímicos Y Fisiológicos
CDMD has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is also known to be a skin and eye irritant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMD has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It is also a reactive intermediate, making it useful in the synthesis of other compounds. However, CDMD is toxic and should be handled with care. It is also a skin and eye irritant, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CDMD. One potential area of research is the synthesis of new compounds using CDMD as a reactive intermediate. These compounds could have potential applications in the field of medicine. Another area of research could be the study of the toxicity of CDMD and its potential effects on human health. This could lead to the development of safer alternatives for use in laboratory experiments.
Conclusion
In conclusion, 2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane is a chemical compound with unique properties that make it useful in scientific research. It is commonly used in the synthesis of other compounds and has potential applications in the field of medicine. While CDMD has several advantages for use in laboratory experiments, it is toxic and should be handled with care. Further research is needed to fully understand the potential applications and limitations of CDMD.
Métodos De Síntesis
The synthesis of CDMD involves the reaction of 3,5-dimethyl-1,2-dioxane with thionyl chloride and hydrogen chloride gas. This reaction produces CDMD as a colorless liquid with a boiling point of 132-133°C. The synthesis of CDMD is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
CDMD has been used extensively in scientific research for its unique properties. It is commonly used in the synthesis of other compounds, such as cyclic sulfates and sulfamates. These compounds have potential applications in the field of medicine, including as anticancer agents and anti-inflammatory drugs.
Propiedades
Número CAS |
113547-34-5 |
|---|---|
Nombre del producto |
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane |
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H13ClO2/c1-5-3-6(2)10-7(4-8)9-5/h5-7H,3-4H2,1-2H3 |
Clave InChI |
LFQFLCODYLKNOZ-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)CCl)C |
SMILES canónico |
CC1CC(OC(O1)CCl)C |
Sinónimos |
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



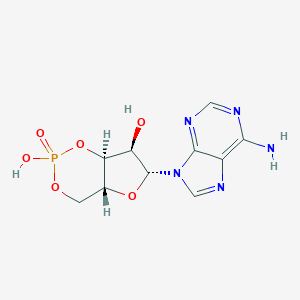
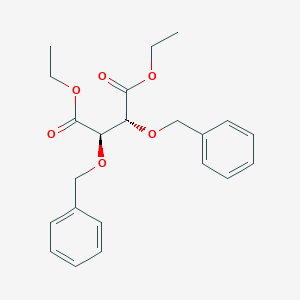
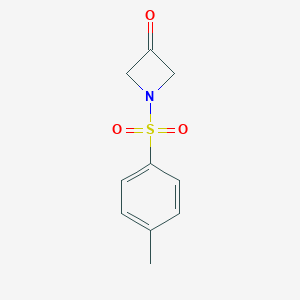
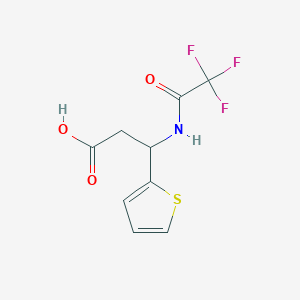

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
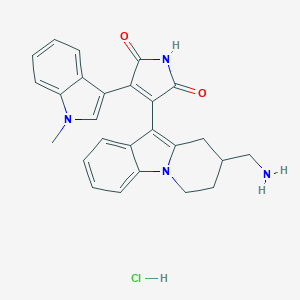

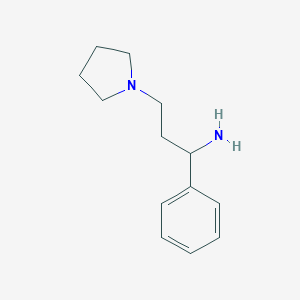
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)


